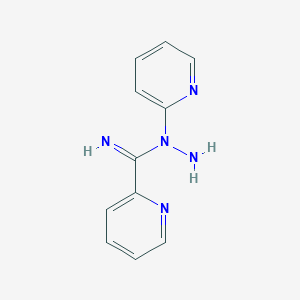![molecular formula C27H28O3 B14632510 [1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate CAS No. 55373-07-4](/img/structure/B14632510.png)
[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two connected benzene rings, and a prop-2-enoate group substituted with a hexyloxyphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the biphenyl core, which can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative. The next step involves the esterification of the biphenyl core with 3-[4-(hexyloxy)phenyl]prop-2-enoic acid under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium-based catalysts in the Suzuki coupling reaction, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The biphenyl core can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-yl 3-[4-methoxyphenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a hexyloxy group.
[1,1’-Biphenyl]-4-yl 3-[4-ethoxyphenyl]prop-2-enoate: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
The presence of the hexyloxy group in [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate imparts unique physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity compared to its analogs with shorter alkoxy chains.
Propriétés
Numéro CAS |
55373-07-4 |
|---|---|
Formule moléculaire |
C27H28O3 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(4-phenylphenyl) 3-(4-hexoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H28O3/c1-2-3-4-8-21-29-25-16-11-22(12-17-25)13-20-27(28)30-26-18-14-24(15-19-26)23-9-6-5-7-10-23/h5-7,9-20H,2-4,8,21H2,1H3 |
Clé InChI |
ZXODAAJTJSFZPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


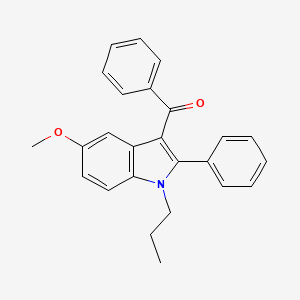
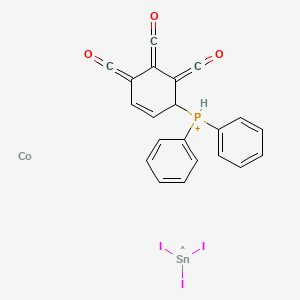

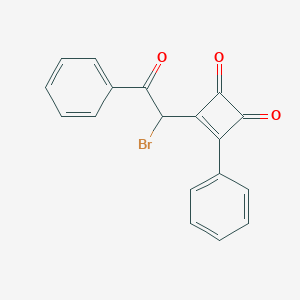
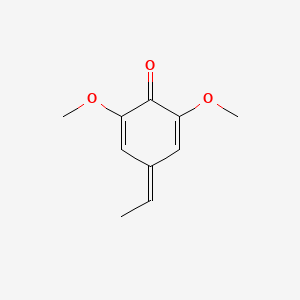
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
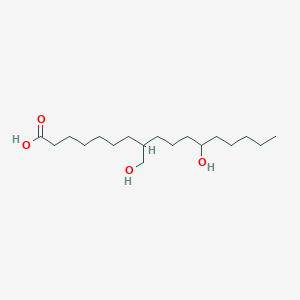
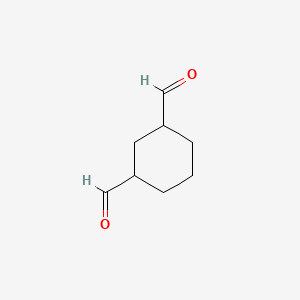
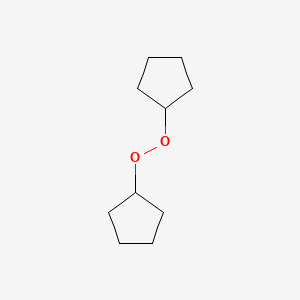
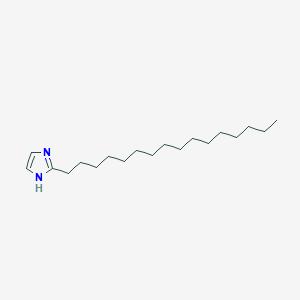
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)

![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
